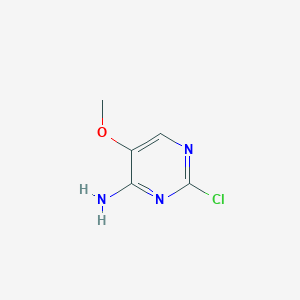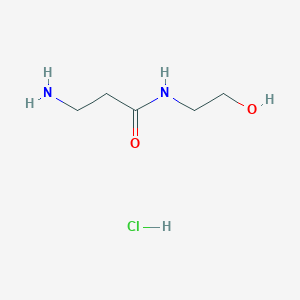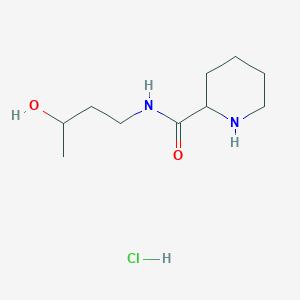![molecular formula C16H16FNO4S B1398510 N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine CAS No. 1562441-57-9](/img/structure/B1398510.png)
N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine
Vue d'ensemble
Description
N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine, or FmPAla, is an important synthetic amino acid with a wide range of applications in scientific research. Its unique structure and properties make it a valuable tool for scientists in the fields of biochemistry, physiology, and pharmacology. FmPAla has been used to study the mechanisms of action of drugs, to investigate the biochemical and physiological effects of drugs, and to develop new drugs.
Applications De Recherche Scientifique
Molecular Imaging and Parkinson’s Disease
PET studies using fluorinated analogs of alanine, such as [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA), have significantly advanced our understanding of Parkinson’s disease. FDOPA is used in positron emission tomography (PET) to assess nigrostriatal degeneration, a hallmark of Parkinson’s disease. The kinetic analysis of FDOPA-PET recordings is complex but provides valuable insights into the brain's dopamine system, its role in personality, healthy aging, and the pathophysiology of Parkinson's disease and schizophrenia (Kumakura & Cumming, 2009).
Role of β-Alanine in Plants
β-Alanine, an amino acid related to alanine, plays critical roles beyond protein synthesis in plants. It is involved in the synthesis of compounds that protect plants from herbivory, microbial attack, and abiotic stresses. β-Alanine is also crucial for the synthesis of pantothenate (vitamin B5), coenzyme A, and acyl carrier protein, highlighting the extensive roles of non-proteinogenic amino acids in plant biology and stress responses (Parthasarathy, Savka, & Hudson, 2019).
Sulfa Drug Analogs and Biological Activity
Research on N-sulfonylamino azines, which share structural motifs with N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine, has demonstrated their significant biological activities. These compounds exhibit a range of biological effects, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. Their development has opened new avenues for treating neurological disorders, such as epilepsy and schizophrenia, highlighting the therapeutic potential of sulfonyl-containing compounds (Elgemeie, Azzam, & Elsayed, 2019).
Propriétés
IUPAC Name |
(2S)-2-(4-fluoro-N-(4-methylphenyl)sulfonylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c1-11-3-9-15(10-4-11)23(21,22)18(12(2)16(19)20)14-7-5-13(17)6-8-14/h3-10,12H,1-2H3,(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZHVFHEFSHFKV-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)F)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)F)[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorophenyl)-N-[(4-methylphenyl)-sulfonyl]alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



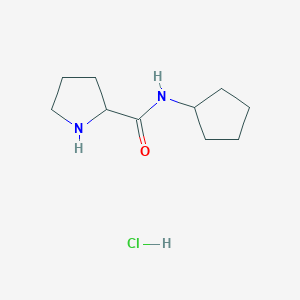
![Ethyl 3-amino-4-[(3-hydroxybutyl)amino]benzoate](/img/structure/B1398429.png)
![N,N-Diethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398430.png)



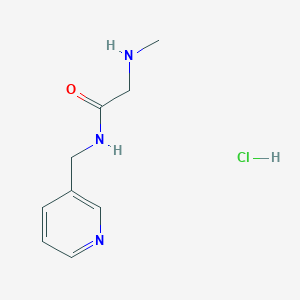
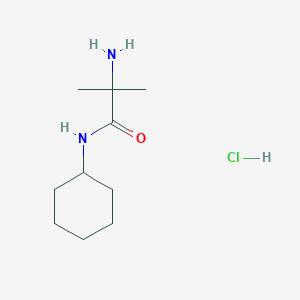
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)

![(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1398443.png)
